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molecular formula C9H8FNO B1318963 6-Fluoro-5-methoxy-1H-indole CAS No. 63762-83-4

6-Fluoro-5-methoxy-1H-indole

Cat. No. B1318963
M. Wt: 165.16 g/mol
InChI Key: DANYGEQACAPBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07230011B2

Procedure details

A solution of sodium ethoxide (formed by dissolving NaH 11.45 g, 60% in oil, 286.2 mmol, 4 eq.) in ethanol was poured into an EtOH solution of (5-fluoro-4-methoxy-2-trimethylsilanylethynyl-phenyl)-carbamic acid ethyl ester (22.14 g, 71.55 mmol) in EtOH (250 mL). The reaction was allowed to stir at room temperature for 2 hours and heated to 75° C. overnight. The EtOH was removed in vacuo and the residue diluted with water. The aqueous suspension was extracted 2×300 mL with Et2O. The organics were combined and washed with brine. The organic layer was collected, dried over MgSO4, filtered, and the solvent removed in vacuo leaving a dark red oil. The oil was purified by silica gel flash column chromatography using 15% EtOAc in hexanes as the mobile phase. Removal of the solvent in vacuo from the fractions containing the product left a golden yellow oil which solidified on standing: 1H NMR (300 MHz, CDCl3): 3.93 (s, 3H), 6.48 (m, 1H), 7.15 (m, 3H), 8.11 (bs, 1H); MS(ES+): m/z 166 (M+H)+; MS(ES−): m/z 164 (M−H)−; Calculated for C9H8FNO: C, 65.45; H, 4.88; N, 8.48; found: C, 65.17; H, 4.97; N, 8.70.
Quantity
11.45 g
Type
reactant
Reaction Step One
Name
(5-fluoro-4-methoxy-2-trimethylsilanylethynyl-phenyl)-carbamic acid ethyl ester
Quantity
22.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].C(OC(=O)[NH:9][C:10]1[CH:15]=[C:14]([F:16])[C:13]([O:17][CH3:18])=[CH:12][C:11]=1[C:19]#[C:20][Si](C)(C)C)C>C(O)C>[CH3:18][O:17][C:13]1[CH:12]=[C:11]2[C:10](=[CH:15][C:14]=1[F:16])[NH:9][CH:20]=[CH:19]2 |f:0.1|

Inputs

Step One
Name
Quantity
11.45 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
(5-fluoro-4-methoxy-2-trimethylsilanylethynyl-phenyl)-carbamic acid ethyl ester
Quantity
22.14 g
Type
reactant
Smiles
C(C)OC(NC1=C(C=C(C(=C1)F)OC)C#C[Si](C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
250 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 75° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The EtOH was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous suspension was extracted 2×300 mL with Et2O
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a dark red oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by silica gel flash column chromatography
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo from the fractions
ADDITION
Type
ADDITION
Details
containing the product
WAIT
Type
WAIT
Details
left a golden yellow oil which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC=1C=C2C=CNC2=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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